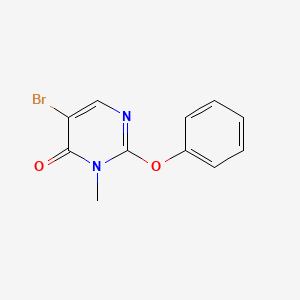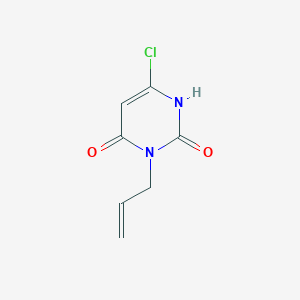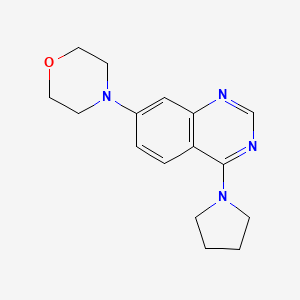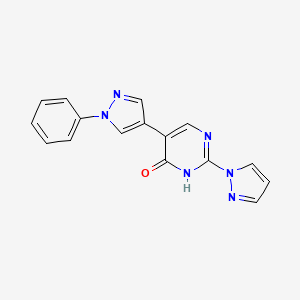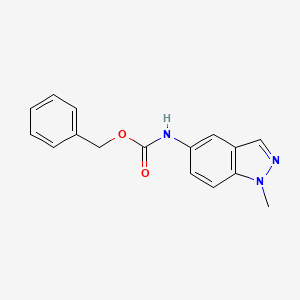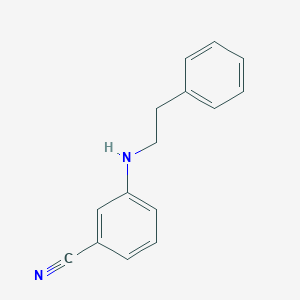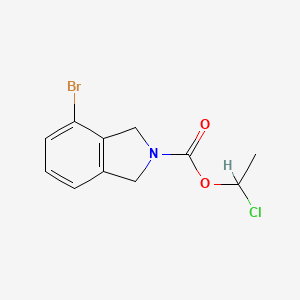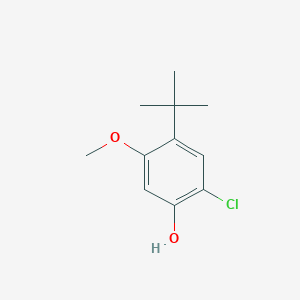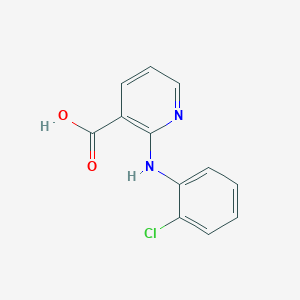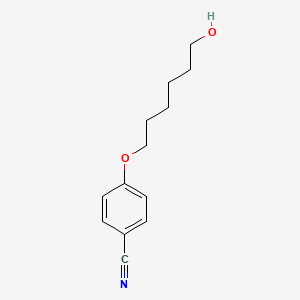
4-(6-Hydroxyhexyloxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Hydroxyhexyloxy)benzonitrile is a chemical compound with the molecular formula C₁₃H₁₈O₂N. It is characterized by a benzene ring substituted with a hydroxyhexyloxy group and a nitrile group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-hydroxybenzonitrile and 6-chlorohexanol.
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 6-chlorohexanol attacks the cyano group of 4-hydroxybenzonitrile, forming the desired product.
Catalysts and Solvents: Common catalysts include bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods:
Batch Process: The compound can be produced in a batch reactor where the reactants are mixed and heated under controlled conditions.
Purification: After the reaction, the product is purified through recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: The hydroxy group can undergo substitution reactions with various alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: LiAlH₄, hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate, DMF or DMSO.
Major Products Formed:
Oxidation: 4-(6-Hydroxyhexyloxy)benzoic acid.
Reduction: 4-(6-Hydroxyhexyloxy)benzylamine.
Substitution: Various alkylated derivatives.
Scientific Research Applications
4-(6-Hydroxyhexyloxy)benzonitrile is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(6-Hydroxyhexyloxy)benzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
4-(6-Hydroxyhexyloxy)benzoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(6-Hydroxyhexyloxy)benzylamine: Similar structure but with an amine group instead of a nitrile group.
4-Hydroxybenzonitrile: Similar structure but without the hexyloxy group.
Uniqueness: 4-(6-Hydroxyhexyloxy)benzonitrile is unique due to the presence of both the hydroxy and nitrile groups on the benzene ring, which allows for a wide range of chemical reactions and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(6-hydroxyhexoxy)benzonitrile |
InChI |
InChI=1S/C13H17NO2/c14-11-12-5-7-13(8-6-12)16-10-4-2-1-3-9-15/h5-8,15H,1-4,9-10H2 |
InChI Key |
DVBHEVBLLKXEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-(4-Nitrophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B15357192.png)
